Muscarinic M1 Receptor Binding Affinity: Database-Reported Values with Structural Identity Caveat
BindingDB entry BDBM50453908 reports a Ki of 2.70 nM for binding to the rat muscarinic acetylcholine M1 receptor using [³H]pirenzepine displacement [1]. However, no comparator compound was tested in the same assay within a single published study, and the structural identity of the compound in this database entry may correspond to the positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3) rather than the target compound (CAS 103915-38-4). For context within the broader chemotype, 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a structurally related M1/M3 antagonist, displays Ki values in the 0.5–5 nM range at M1 receptors depending on the assay format [2].
| Evidence Dimension | M1 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.70 nM (rat M1, [³H]pirenzepine displacement) |
| Comparator Or Baseline | 4-DAMP: Ki ≈ 0.5–5 nM at M1 (literature range; not a direct head-to-head comparator) |
| Quantified Difference | Cannot be calculated without direct head-to-head data |
| Conditions | BindingDB/ChEMBL curated data; rat M1 receptor; radioligand binding assay |
Why This Matters
The reported sub-nanomolar to low-nanomolar M1 affinity suggests potential utility as a pharmacological tool for muscarinic receptor research, but without head-to-head selectivity profiling against M2–M5 subtypes or a validated structural identity, this data point alone is insufficient for compound prioritization over established M1-preferring ligands such as pirenzepine (Ki ~6 nM at M1) or VU0255035.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881). Ki: M1 = 2.70 nM, M2 = 38 nM, DAT = 186 nM. View Source
- [2] Waelbroeck M, Camus J, Tastenoy M, et al. Binding properties of nine 4-DAMP analogues on muscarinic receptors. Eur J Pharmacol, 1990. View Source
